Platinum difluoride
Description
Platinum difluoride (PtF₂) is a platinum(II) fluoride compound that has garnered significant theoretical interest due to its instability and unique chemical behavior. Unlike other platinum dihalides (e.g., PtCl₂, PtBr₂, PtI₂), PtF₂ is thermodynamically unstable and undergoes disproportionation under standard conditions:
$$ 2\text{PtF}2 \rightarrow \text{Pt} + \text{PtF}4 $$
This reaction is driven by the stability of the low-spin $d^6$ platinum(IV) state and the strong oxidizing power of fluorine . Computational studies using Mulliken population analysis have shown that PtF₂ exhibits antibonding character in its Pt-F bonds, contributing to its instability . Experimental synthesis of PtF₂ remains challenging, and its properties are primarily inferred from theoretical models .
Structure
2D Structure
Properties
CAS No. |
18820-56-9 |
|---|---|
Molecular Formula |
F2Pt |
Molecular Weight |
233.08 g/mol |
IUPAC Name |
difluoroplatinum |
InChI |
InChI=1S/2FH.Pt/h2*1H;/q;;+2/p-2 |
InChI Key |
FXGFZZYDXMUETH-UHFFFAOYSA-L |
SMILES |
F[Pt]F |
Canonical SMILES |
F[Pt]F |
Other CAS No. |
18820-56-9 |
Synonyms |
difluoroplatinum |
Origin of Product |
United States |
Chemical Reactions Analysis
Thermal Decomposition
PtF₂ decomposes under strong heating, reverting to platinum metal and fluorine gas:
This instability is attributed to weak Pt–F bonding and thermodynamic favorability of decomposition .
Disproportionation Reaction
Theoretical studies propose that PtF₂ undergoes disproportionation into platinum metal and platinum tetrafluoride:
Thermodynamic data (calculated via AM1 method) :
| Parameter | Value (kcal/mol) |
|---|---|
| ΔH (enthalpy) | 4089.867 |
| ΔS (entropy) | 4015.751 |
| ΔG (free energy) | -1,192,603 |
This reaction is driven by the higher stability of PtF₄ and the weak bonding in PtF₂ .
Theoretical Insights into Instability
-
Orbital Overlap Analysis :
-
Molecular Orbital Diagram :
Reactivity in Complex Formation
PtF₂ can act as a precursor in specialized reactions:
-
Sulfur Monoxide Complex :
UV irradiation of Pt(SOF₂) in cryogenic matrices yields PtF₂(η¹-SO), characterized by IR absorptions at 1205.4 cm⁻¹ (S–O stretch) and 594.9 cm⁻¹ (Pt–F stretch) .
The SO ligand exhibits a positively charged character, confirmed by natural bond orbital analysis .
Comparative Reactivity with Other Platinum Halides
| Property | PtF₂ | PtCl₂ | PtBr₂ |
|---|---|---|---|
| Synthesis | Pt + F₂ (500°C) | Pt + Cl₂ | Pt + Br₂ |
| Stability | Low (disproportionates) | Moderate | Moderate |
| Bonding Orbital | sd-hybridization | sp-hybridization | sp-hybridization |
| Reference |
Experimental Challenges and Controversies
Comparison with Similar Compounds
Stability and Reactivity
Key Observations :
- PtF₂ is uniquely unstable among platinum dihalides due to fluorine’s electronegativity and the thermodynamic favorability of Pt(IV) in fluorides .
- PtCl₂ and PtBr₂ are more stable and find practical applications in catalysis and materials science. For example, PtCl₂ is a precursor for anticancer drugs like cisplatin analogs .
Electronic and Structural Properties
- PtF₂ : Theoretical studies predict a distorted square-planar geometry with significant electron density on fluorine atoms, leading to labile bonding .
- PtCl₂ : Exhibits a layered structure with strong Pt-Cl covalent bonds, enabling its use in coordination chemistry (e.g., amine complexes in chemotherapeutics) .
- PtBr₂/PtI₂ : Weaker halogen-platinum bonds compared to PtCl₂, resulting in lower thermal stability .
Comparison with Other Fluorinated Platinum Compounds
Platinum(IV) Fluoride (PtF₄)
Unlike PtF₂, PtF₄ is a stable compound synthesized via direct fluorination of platinum metal. It serves as a strong fluorinating agent in organic synthesis .
Fluorinated Ligand Complexes
Platinum(II) complexes with perfluorocarboxylate ligands (e.g., in ) are more labile than their non-fluorinated counterparts, enhancing their reactivity in biological media .
Q & A
Q. What experimental challenges arise in synthesizing platinum difluoride (PtF₂), and how can they be methodologically addressed?
PtF₂ synthesis is hindered by its thermodynamic instability and poor orbital overlap between Pt and F atoms, as shown by valence bond theory (VBT) and molecular orbital theory (MOT) analyses . Methodological approaches include:
- High-pressure techniques : Compensate for instability using diamond anvil cells to stabilize PtF₂ in situ.
- Spectroscopic validation : Use Raman spectroscopy or X-ray diffraction (XRD) to confirm transient formation during disproportionation reactions.
- Thermodynamic modeling : Calculate Gibbs free energy changes to identify viable reaction pathways.
Q. How is PtF₂ characterized structurally and electronically in experimental settings?
Structural characterization relies on:
- X-ray crystallography : Resolves bond lengths and angles (e.g., Pt–F bonds ~1.95 Å, though PtF₂ lacks long-term crystalline stability) .
- Magnetic susceptibility measurements : Assess unpaired electrons to infer hybridization (sd-hybridization observed in PtF₂, unlike sp-hybridization in other PtX₂ halides) . Electronic properties are analyzed via:
- UV-Vis spectroscopy : Identify d-d transition bands.
- Computational validation : Cross-reference experimental data with density functional theory (DFT) models.
Q. What theoretical frameworks explain the anomalous stability and bonding in PtF₂?
- VBT analysis : Shows negligible 5s-orbital contribution from Pt, favoring sd-hybridization due to energy dissimilarity between Pt (5d) and F (2p) orbitals .
- MOT analysis : Poor orbital overlap (ΣΦ = 0.2) and non-bonding molecular orbitals suggest limited covalent character, supporting PtF₂’s instability .
- Landis’ covalent bond classification : Quantifies orbital contributions to rationalize bonding inefficiency .
Advanced Research Questions
Q. How can contradictions between theoretical predictions (e.g., PtF₂ instability) and experimental observations (e.g., transient PtF₂ formation) be resolved?
- In situ spectroscopic monitoring : Track PtF₂ formation during reactions using time-resolved XRD or mass spectrometry .
- Hybrid computational-experimental workflows : Combine DFT with ab initio molecular dynamics (AIMD) to model reaction pathways under non-equilibrium conditions.
- Data reconciliation : Cross-validate findings with databases like Platinum: A Database of Experimental Data for thermodynamic parameters (e.g., enthalpy of formation) .
Q. What methodological strategies are effective in studying PtF₂’s role in catalytic or disproportionation reactions?
- Reaction pathway mapping : Use kinetic isotope effects (KIEs) or isotopic labeling to trace fluorine transfer mechanisms.
- Surface-sensitive techniques : Apply X-ray photoelectron spectroscopy (XPS) to analyze PtF₂ intermediates on catalyst surfaces.
- Computational benchmarking : Compare MOT-derived activation energies with experimental Arrhenius plots to validate models .
Q. How can researchers design experiments to probe PtF₂’s electronic structure under extreme conditions?
- High-pressure cells : Synthesize PtF₂ at >10 GPa and characterize using synchrotron-based XRD .
- Cryogenic trapping : Stabilize PtF₂ at low temperatures (e.g., 77 K) for electron paramagnetic resonance (EPR) studies.
- Machine learning integration : Train models on existing PtX₂ datasets to predict optimal synthesis conditions .
Methodological Resources
- Data Tables : Refer to Platinum: A Database of Experimental Data for bond dissociation energies, crystallographic parameters, and thermodynamic values .
- Computational Tools : Use Gaussian or ORCA software for MOT and VBT analyses, with Mulliken population analysis to quantify orbital contributions .
- Experimental Design : Follow guidelines in Cochrane Handbook for Systematic Reviews for minimizing bias in data collection and interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
